Calceolarioside A

Catalog No.
S628871
CAS No.
84744-28-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside A

CAS Number

84744-28-5

Product Name

Calceolarioside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Synonyms

calceolarioside, calceolarioside A

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Calceolarioside A is a bioactive compound isolated from the leaves of Calceolaria arachnoidea, a plant native to the Andean Mountains in South America. It belongs to the class of iridoids, a diverse group of compounds that are widely distributed in the plant kingdom. Calceolarioside A has attracted attention due to its various biological activities, including antiviral, anticancer, and anti-inflammatory properties.
2.

Calceolarioside A is a yellow crystalline powder with a molecular weight of 462.4 g/mol. It has a melting point of 225-227°C and is soluble in chloroform, methanol, and ethanol. The compound has the molecular formula C22H28O12 and a molecular structure that consists of a cyclopentane ring attached to a glucose moiety.
3.

Calceolarioside A can be synthesized through a multi-step process that involves the isolation of the plant material, extraction of the active ingredient, and purification through various chromatographic techniques.
The compound can be characterized through various spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, which provide information about the functional groups and molecular structure of the compound.
4. Analytical Methods
such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to quantify the concentration of Calceolarioside A in plant extracts or biological samples. These methods are essential in determining the purity of the compound and ensuring accurate dosing in experimental studies.
5. Biological Properties
A significant body of research has been conducted on the biological properties of Calceolarioside A. Studies have shown that the compound exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza virus, as well as anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, it has been demonstrated to have cytotoxic effects against cancer cells in vitro, making it a potential candidate for cancer therapy.
6.

Toxicological studies have shown that Calceolarioside A exhibits low toxicity, with no adverse effects on animal models at therapeutic doses. However, like any other natural product, caution must be taken in defining appropriate dose ranges for experimental studies.
7.

Calceolarioside A has potential applications in various fields of research, including virology, cancer biology, and pharmacology. Its antiviral effects make it a promising therapeutic agent against viral infections, while its cytotoxic activity against cancer cells opens up new possibilities for cancer therapy.
8.

Research on Calceolarioside A has focused on its chemical synthesis, biological activity, and potential applications in drug discovery. However, much remains to be explored in terms of its full pharmacological potential and mechanisms of action.
9. Limitations and Future Directions
While Calceolarioside A shows promise as a therapeutic agent, there are still several limitations that need to be addressed. For instance, its poor solubility in water limits its bioavailability, making it challenging to deliver therapeutic doses effectively. Additionally, more systematic animal studies are necessary to define optimal dosage regimes and long-term consequences. In future research, a focus will be on developing modified variants of Calceolarioside A to enhance its bioavailability and efficacy.
10. Future Directions
The future research on Calceolarioside A will include an exploration of its potential use in combination therapies for cancer treatment, where it may enhance the activity of established cancer drugs. Furthermore, the compound's effects on the microbiome and the immune system need to be investigated further to gain a wider understanding of its therapeutic potential. Another possible direction for research is the synthesis of Calceolarioside A analogues that may lead to the development of novel drugs for the treatment of other diseases.
In conclusion, Calceolarioside A has demonstrated potential as a bioactive compound with antiviral and anticancer properties. It provides a new avenue for drug discovery, and further research must continue to fully understand its pharmacological potential and mechanisms of action.

XLogP3

0.6

Dates

Modify: 2023-08-15

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